
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as FMBS, is a sulfonamide compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide involves its binding to specific protein targets, leading to inhibition of their activity. This inhibition can result in various biochemical and physiological effects, depending on the specific target protein. For example, 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells. This inhibition can lead to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide are dependent on the specific protein target that it binds to. Some of the effects that have been observed include inhibition of tumor growth and metastasis, reduction in inflammation, and modulation of physiological processes such as pH regulation.
Advantages and Limitations for Lab Experiments
One advantage of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is its selectivity for specific protein targets, which allows for more precise manipulation of biological processes. However, one limitation of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide. One area of interest is the development of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide derivatives with improved selectivity and efficacy. Another area of interest is the exploration of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide and its effects on various physiological processes.
Synthesis Methods
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 4-methyl-2-pyridinylamine. The resulting product is then purified through recrystallization to obtain 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in its pure form.
Scientific Research Applications
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammatory diseases, and other conditions. In biochemistry, 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been used as a tool for studying protein-protein interactions, as it can selectively inhibit certain protein targets. In pharmacology, 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been used to study the effects of sulfonamide compounds on various physiological processes.
properties
Product Name |
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C13H13FN2O2S |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H13FN2O2S/c1-9-5-6-15-13(7-9)16-19(17,18)11-3-4-12(14)10(2)8-11/h3-8H,1-2H3,(H,15,16) |
InChI Key |
DVCBETJCZNTNCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




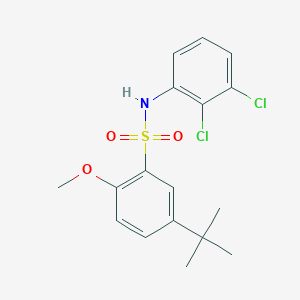



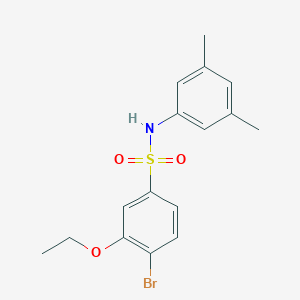
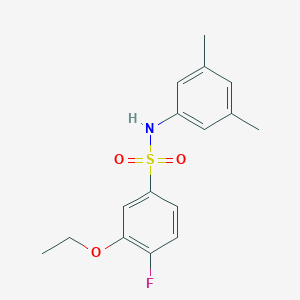

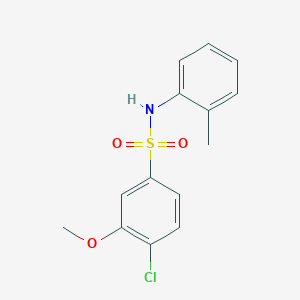



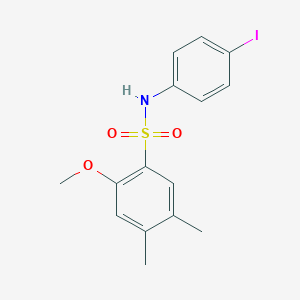
![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)